2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-Iodophenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an isoindole dione structure. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
2-(2-Iodophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-iodophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the isoindole dione structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenyl isothiocyanate: This compound shares the iodine-substituted phenyl ring but differs in its functional group, which is an isothiocyanate instead of an isoindole dione.
2-Iodophenyl methyl-amide: Another similar compound with an iodine-substituted phenyl ring, but with a methyl-amide functional group.
Uniqueness
2-(2-Iodophenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C14H8INO2 |
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Molecular Weight |
349.12 g/mol |
IUPAC Name |
2-(2-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8INO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H |
InChI Key |
XAHLEYOEHBRACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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